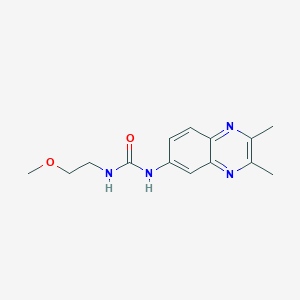
3-phenyl-1-(2-thienylcarbonyl)piperidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-phenyl-1-(2-thienylcarbonyl)piperidine is a chemical compound that belongs to the class of piperidine derivatives. It is a synthetic compound that has been extensively studied for its potential applications in scientific research. The compound has been found to exhibit a range of biochemical and physiological effects, making it a promising candidate for various research studies.
Mecanismo De Acción
The exact mechanism of action of 3-phenyl-1-(2-thienylcarbonyl)piperidine is not fully understood. However, studies have suggested that it may work by inhibiting various enzymes and proteins involved in the development of various diseases.
Biochemical and physiological effects:
Studies have shown that 3-phenyl-1-(2-thienylcarbonyl)piperidine exhibits a range of biochemical and physiological effects. These include:
1. Neuroprotective effects: The compound has been found to exhibit neuroprotective effects, making it a promising candidate for the treatment of neurodegenerative diseases.
2. Cytotoxic effects: Studies have shown that the compound exhibits cytotoxic effects against various cancer cell lines, making it a potential candidate for cancer research.
3. Anti-inflammatory effects: The compound has been found to exhibit anti-inflammatory effects, making it a potential candidate for the treatment of inflammatory diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 3-phenyl-1-(2-thienylcarbonyl)piperidine in lab experiments include its potential neuroprotective, anti-cancer, and anti-inflammatory properties. However, the compound also has some limitations, including its complex synthesis process and limited availability.
Direcciones Futuras
There are several future directions for research on 3-phenyl-1-(2-thienylcarbonyl)piperidine. Some of these include:
1. Further studies on the compound's mechanism of action to better understand its potential applications in various research areas.
2. Development of more efficient and cost-effective synthesis methods to increase the availability of the compound for research purposes.
3. Studies on the compound's potential applications in other areas such as cardiovascular diseases and diabetes.
4. Development of new derivatives of 3-phenyl-1-(2-thienylcarbonyl)piperidine with improved properties for various research applications.
Conclusion:
In conclusion, 3-phenyl-1-(2-thienylcarbonyl)piperidine is a promising compound that has been extensively studied for its potential applications in scientific research. The compound exhibits a range of biochemical and physiological effects, making it a potential candidate for various research areas. Further studies on the compound's mechanism of action and development of more efficient synthesis methods are needed to fully explore its potential applications.
Métodos De Síntesis
The synthesis of 3-phenyl-1-(2-thienylcarbonyl)piperidine involves a multi-step process that starts with the reaction of 2-thiophenecarboxylic acid with thionyl chloride to produce 2-thienyl chloride. This is then reacted with piperidine to produce 2-thienylpiperidine, which is further reacted with benzaldehyde to produce 3-phenyl-1-(2-thienylcarbonyl)piperidine.
Aplicaciones Científicas De Investigación
3-phenyl-1-(2-thienylcarbonyl)piperidine has been extensively studied for its potential applications in scientific research. It has been found to exhibit a range of biochemical and physiological effects, making it a promising candidate for various research studies. Some of the areas where the compound has been studied include:
1. Neurodegenerative diseases: Studies have shown that 3-phenyl-1-(2-thienylcarbonyl)piperidine has potential neuroprotective effects, making it a promising candidate for the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
2. Cancer: The compound has also been studied for its potential anti-cancer properties. Studies have shown that it exhibits cytotoxic effects against various cancer cell lines, making it a promising candidate for cancer research.
3. Anti-inflammatory effects: Studies have also shown that 3-phenyl-1-(2-thienylcarbonyl)piperidine exhibits anti-inflammatory effects, making it a potential candidate for the treatment of inflammatory diseases such as arthritis.
Propiedades
IUPAC Name |
(3-phenylpiperidin-1-yl)-thiophen-2-ylmethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17NOS/c18-16(15-9-5-11-19-15)17-10-4-8-14(12-17)13-6-2-1-3-7-13/h1-3,5-7,9,11,14H,4,8,10,12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UYDXHDOMLSUUEF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C(=O)C2=CC=CS2)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17NOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![4-methoxy-2-{[1-(2-methoxybenzyl)-4-piperidinyl]oxy}-N-(2-methoxyethyl)benzamide](/img/structure/B5150626.png)

![1-[2-fluoro-5-(4-morpholinylsulfonyl)benzoyl]-4-piperidinecarboxylic acid](/img/structure/B5150640.png)
![10-(3-chlorophenyl)-7,7-dimethyl-7,8,10,10a-tetrahydro-6H-indeno[1,2-b]quinoline-9,11-dione](/img/structure/B5150651.png)
![N-(3-methoxyphenyl)-15-methyltetracyclo[6.6.2.0~2,7~.0~9,14~]hexadeca-2,4,6,9,11,13-hexaene-15-carboxamide](/img/structure/B5150658.png)
![2-(5-{3-[4-(dimethylamino)phenyl]-2-propen-1-ylidene}-2,4-dioxo-1,3-thiazolidin-3-yl)-N-(3,4-dimethylphenyl)acetamide](/img/structure/B5150666.png)

![4-(2,3,4-trimethoxyphenyl)-3,4-dihydrobenzo[h]quinolin-2(1H)-one](/img/structure/B5150675.png)
![1-(3,5-dimethylphenyl)-4-{[2-(7-methoxy-1,3-benzodioxol-5-yl)-5-methyl-1,3-oxazol-4-yl]methyl}-2-piperazinone](/img/structure/B5150688.png)


